2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-19-16(8-11)20-17(22)10-14-9-15(23-21-14)12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLSOHDUSCSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.
Acetamide Formation: The acetamide moiety can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridine moiety.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It could be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated in preclinical and clinical trials to assess their efficacy and safety in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Structural and Functional Analysis
Heterocyclic Core Variations: Oxazole vs. Oxazole vs. Phenoxy (Compound 602): The oxazole’s nitrogen atoms enable hydrogen bonding, whereas the phenoxy group relies on hydrophobic interactions, affecting target selectivity .
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl/Trifluoromethyl : Fluorine’s electronegativity and small size optimize lipophilicity and bioavailability compared to bulkier chloro or trifluoromethyl groups .
- Pyridinyl vs. Benzyl Groups : The 4-methylpyridin-2-yl group in the target compound enhances solubility and basicity relative to benzyl or methoxybenzyl substituents .
Linker Modifications :
- Sulfanyl (EN300-266092, STL293921) vs. Acetamide : Sulfanyl linkers introduce conformational flexibility but may increase susceptibility to oxidation compared to the stable acetamide bond .
Biological Implications :
- Compounds with triazole or thiadiazole cores (e.g., STL293921, flufenacet) exhibit distinct mechanisms, such as metal chelation or herbicidal activity, while oxazole derivatives may target enzymes like kinases or synthetases .
Biological Activity
The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
- Molecular Formula: C14H14FN3O2
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. It is hypothesized that the oxazole and pyridine moieties facilitate binding to specific receptors or enzymes, potentially modulating their activity. This interaction may lead to various pharmacological effects, including anti-inflammatory and anti-cancer properties.
In Vitro Studies
Recent studies have demonstrated that 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide exhibits significant inhibitory activity against certain enzymes. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production. The compound's IC50 values for tyrosinase inhibition were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide | 0.85 ± 0.05 |
| Kojic Acid (Reference) | 15.00 ± 0.20 |
These results indicate that the compound is a potent inhibitor compared to the reference compound, kojic acid, which is widely used in skin lightening products due to its ability to inhibit tyrosinase.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-Cancer Activity : In a study focusing on breast cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involved the modulation of apoptotic pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : Another study investigated its effects on inflammatory markers in vitro. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Potential Therapeutic Applications
Given its biological activities, 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide has potential applications in:
- Dermatology : As an agent for skin lightening and treatment of hyperpigmentation disorders.
- Oncology : As a candidate for further development in cancer therapies due to its cytotoxic effects on tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
